Product packaging for Stemmadenine(Cat. No.:)

Stemmadenine

Cat. No.: B1243487
M. Wt: 354.4 g/mol
InChI Key: MBXJCHZRHROMQA-YVDMJPQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stemmadenine is a pivotal terpene indole alkaloid that serves as a central biosynthetic intermediate in the formation of numerous pharmacologically active monoterpene indole alkaloids (MIAs) in plants such as Catharanthus roseus . Research demonstrates its key role as a branching point in the pathways leading to major alkaloid families, including the anti-cancer precursors catharanthine and tabersonine , as well as Iboga and Aspidosperma-type alkaloids . Its fundamental importance lies in its conversion to dehydrosecodine, a versatile scaffold that enables the diverse cyclizations observed in MIA structures . This makes this compound an indispensable reference standard and feeding substrate for research in metabolic engineering, pathway elucidation, and the heterologous biosynthesis of complex alkaloids in systems like engineered yeast and Nicotiana benthamiana . Studies utilizing isotopic labelling and single-cell mass spectrometry further rely on this compound to trace alkaloid flux and transport at a cellular level . Beyond its biosynthetic value, this compound itself has been reported to exhibit weak muscle relaxant and hypotensive properties in pharmacological studies . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N2O3 B1243487 Stemmadenine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

methyl (1R,2S,16E)-16-ethylidene-2-(hydroxymethyl)-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene-2-carboxylate

InChI

InChI=1S/C21H26N2O3/c1-3-14-12-23-10-8-16-15-6-4-5-7-18(15)22-19(16)21(13-24,20(25)26-2)17(14)9-11-23/h3-7,17,22,24H,8-13H2,1-2H3/b14-3-/t17-,21+/m1/s1

InChI Key

MBXJCHZRHROMQA-YVDMJPQFSA-N

Isomeric SMILES

C/C=C\1/CN2CC[C@H]1[C@](C3=C(CC2)C4=CC=CC=C4N3)(CO)C(=O)OC

Canonical SMILES

CC=C1CN2CCC1C(C3=C(CC2)C4=CC=CC=C4N3)(CO)C(=O)OC

Synonyms

stemmadenine

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Stemmadenine

Ethnobotanical Context of Stemmadenine-Producing Plants

The plants that produce this compound and its related alkaloids are often integral to traditional medicine systems across the globe. The family Apocynaceae, the primary source of these compounds, is renowned for its medicinal diversity ijarbs.com.

Plants from the Apocynaceae family have a long history of use in traditional healing practices for a multitude of ailments. These include treatments for cardiovascular diseases, malaria, fever, diabetes, hypertension, and skin diseases ijarbs.comnih.govresearchgate.net. For instance, species of the genus Aspidosperma are used in Brazil to treat malaria, fever, and rheumatism nih.gov. Similarly, various Tabernaemontana species are employed in folk medicine to manage conditions like hypertension and pain nih.gov.

Rhazya stricta, a known source of this compound, is utilized in traditional medicine across Asia and the Middle East. In India, it is used for chronic rheumatism and sore throats, while in Oman, its leaves serve as an antipyretic. In Pakistan, it is used as a tonic and to treat diabetes and skin diseases mdpi.com. In southeastern Iran, traditional healers use Rhazya stricta for wound healing nih.gov.

Plant Genus/SpeciesTraditional Medicinal UsesGeographic Region of Use
Aspidosperma spp. Malaria, fever, diabetes, rheumatism nih.govBrazil nih.gov
Rhazya stricta Chronic rheumatism, sore throat, fever, diabetes, skin diseases, wound healing mdpi.comnih.govIndia, Oman, Pakistan, Iran mdpi.comnih.gov
Tabernaemontana spp. Sore throat, hypertension, abdominal pain, pulmonary disease nih.govWidespread in tropics nih.gov
Apocynaceae Family (General) Cardiovascular diseases, cancer, hypertension, wound healing, gastrointestinal ailments ijarbs.comresearchgate.netGlobal

The Apocynaceae family is predominantly found in tropical and subtropical regions of both hemispheres researchgate.netuonbi.ac.ke. The specific plants known to contain this compound have distinct native ranges, although some have become naturalized worldwide due to cultivation.

Catharanthus roseus , the Madagascar periwinkle, is native and endemic to Madagascar but now has a pantropical distribution due to its widespread cultivation as an ornamental and medicinal plant wikipedia.orgkew.org. Seven of the eight species in the Catharanthus genus are endemic to Madagascar, with one being native to India wur.nl.

Rhazya stricta is a small shrub that commonly grows in the Arabian Peninsula and the Indian subcontinent mdpi.com.

Tabernaemontana species are widely distributed throughout the tropical and subtropical areas of Asia, Africa, the Americas, and the Pacific Islands nih.gov.

The genus Aspidosperma is found in the Americas, with its distribution ranging from Mexico to Argentina nih.gov.

Plant GenusGeographic Distribution
Catharanthus Primarily endemic to Madagascar; C. roseus is pantropical wikipedia.orgwur.nl.
Rhazya Arabian Peninsula and the Indian subcontinent mdpi.com.
Tabernaemontana Tropical and subtropical regions of Africa, Asia, and the Americas nih.gov.
Aspidosperma Americas (Mexico to Argentina) nih.gov.

This compound holds significant chemotaxonomic importance as it is a crucial branching point in the biosynthesis of various major classes of monoterpene indole (B1671886) alkaloids. Its molecular skeleton is the precursor to the Aspidosperma, Iboga, and Strychnos alkaloid families rsc.orgbohrium.com. The presence of this compound and its downstream products is a defining characteristic of many genera within the Apocynaceae family.

The conversion of this compound leads to the formation of diverse alkaloid scaffolds. For example, it is a precursor to catharanthine (B190766) and tabersonine (B1681870) in Catharanthus roseus wikipedia.orgnih.gov. In Aspidosperma species, it serves as an intermediate in the pathways leading to other complex alkaloids wikipedia.orgnih.gov. The enzymes that utilize this compound (or its acetate (B1210297) derivative) catalyze cycloaddition reactions to generate the distinct alkaloid frameworks that characterize different plant genera researchgate.net. This central role makes this compound a key marker for understanding the evolutionary relationships and biochemical capabilities of these plants researchgate.net.

Diverse Plant Sources of this compound and Related Alkaloids

This compound is not an end-product but a pivotal intermediate, and its presence has been confirmed or inferred in a variety of genera, primarily within the Apocynaceae family.

Catharanthus roseus : This is one of the most studied medicinal plants, known to produce over 130 different terpene indole alkaloids. Feeding experiments with cell suspension cultures have confirmed that this compound is an intermediate in the biosynthesis of the medicinally important alkaloids catharanthine and tabersonine nih.govfao.orgelsevierpure.com.

Rhazya stricta : This plant has been a direct source for the isolation of this compound. Its presence in the leaves has been well-documented, and it is also a source for other related alkaloids like 16-epi-stemmadenine-N-oxide acs.orgnih.govacs.org.

Tabernaemontana Species : The genus Tabernaemontana is a rich source of diverse indole alkaloids. This compound has been found in the seeds of T. dichotoma and cell cultures of T. divaricata wikipedia.orgijrrjournal.com. Furthermore, derivatives of this compound have been isolated from T. cymosa and T. heyneana, and the compound itself has been isolated from T. calcarea researchgate.netresearchgate.net.

Aspidosperma Species : this compound is proposed to be a key precursor to the wide array of indole alkaloids found in this genus wikipedia.orgnih.gov. While often present in low concentrations as a transient intermediate, its role is critical for the synthesis of the characteristic alkaloids of Aspidosperma.

Stemmadenia Species : The genus from which the compound derives its name, Stemmadenia, is also a source. It was first isolated from Stemmadenia donnell-smithii and has also been found in Stemmadenia grandiflora researchgate.netdocumentsdelivered.com.

Advanced Isolation and Purification Techniques for this compound

The isolation of this compound from natural sources presents a significant challenge due to its presence within intricate mixtures of structurally similar alkaloids and other secondary metabolites. Traditional methods often result in low yields and purity. Consequently, advanced isolation and purification techniques have been developed to overcome these hurdles, enabling the efficient procurement of high-purity this compound for further research. These modern approaches primarily involve sophisticated chromatographic methods and optimized extraction strategies.

Modern Chromatographic Separation Methodologies (e.g., HPLC, CCC)

Modern chromatography is central to the purification of this compound, offering high resolution and efficiency. High-Performance Liquid Chromatography (HPLC) and Countercurrent Chromatography (CCC) are two powerful techniques widely employed for the separation of complex alkaloid mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the final purification of this compound. Its high resolving power allows for the separation of closely related isomers and analogues that are often co-extracted from the plant matrix. Preparative HPLC is frequently used as the ultimate step in an isolation workflow to obtain highly pure compounds. For instance, in the biosynthesis of this compound acetate analogs, preparative HPLC is utilized to purify the precursor strictosidine (B192452) analogs after their initial synthesis. nih.gov The choice of stationary phase (e.g., C18, silica) and mobile phase composition is critical and must be optimized to achieve baseline separation of the target alkaloid from impurities.

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that eliminates the use of a solid stationary phase, thereby avoiding irreversible adsorption of the sample and improving recovery rates. nih.gov This method is particularly advantageous for the separation of alkaloids, which can interact strongly with solid supports like silica gel. mdpi.com High-speed counter-current chromatography (HSCCC), a form of CCC, has been successfully applied to the systematic separation of various alkaloids. mdpi.com In this approach, a biphasic solvent system is selected based on the partition coefficient (K) of the target compound. The crude extract is partitioned between the two immiscible liquid phases, and separation occurs based on the differential partitioning of the components. This technique is highly scalable and can be used for both analytical and preparative purposes. mdpi.com The selection of an appropriate solvent system is the most critical parameter for a successful CCC separation.

The table below summarizes typical parameters for these chromatographic methods in the context of alkaloid separation.

ParameterHigh-Performance Liquid Chromatography (HPLC)Countercurrent Chromatography (CCC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Liquid-liquid partitioning between two immiscible solvent phases. nih.govmdpi.com
Stationary Phase Typically silica-based (e.g., C18, Phenyl-Hexyl) or polymer-based columns.One phase of the biphasic solvent system is held stationary by centrifugal force. mdpi.com
Mobile Phase A solvent or mixture of solvents (e.g., Acetonitrile, Methanol (B129727), Water) often with modifiers (e.g., Formic acid, TFA).The second phase of the biphasic solvent system is pumped through the stationary phase.
Advantages High resolution, speed, automation, and sensitivity.No solid support (no irreversible adsorption), high sample recovery (~100%), scalability, low solvent consumption. nih.govmdpi.com
Application Final purification, purity assessment, quantitative analysis.Bioactivity-guided fractionation, preparative separation from crude extracts. nih.gov

Solvent Extraction and Enrichment Strategies from Complex Plant Matrices

The initial step in isolating this compound involves its extraction from the source plant material, a process that must be carefully optimized to maximize yield and minimize the co-extraction of undesirable compounds. The choice of solvent and extraction technique is paramount. ukaazpublications.com

Solvent Selection: The efficiency of extraction depends heavily on the solvent's polarity and its ability to solubilize the target alkaloids. ukaazpublications.com Alkaloids like this compound exist in plants as either free bases or salts. Free bases are generally soluble in less polar organic solvents like chloroform and dichloromethane, while their corresponding salts are soluble in more polar solvents such as alcohols (methanol, ethanol) and water. Therefore, the selection of the extraction solvent is often dictated by the form of the alkaloid being targeted. Methanol has proven to be an efficient solvent for the extraction of a wide range of polyphenols and alkaloids. ukaazpublications.com

Extraction Techniques: Various techniques are employed to extract alkaloids from plant tissues.

Maceration: Involves soaking the plant material in a solvent for a period of time.

Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration but uses heat, which can potentially degrade thermolabile compounds. mdpi.com

Microwave-Assisted Extraction (MAE): A modern technique that uses microwave energy to heat the solvent and sample, significantly reducing extraction time and solvent consumption. ukaazpublications.commdpi.com MAE can lead to higher yields of total phenolic and flavonoid content compared to conventional methods. ukaazpublications.com

Enrichment Strategies: Following initial extraction, the crude extract contains a multitude of compounds. Enrichment strategies are employed to increase the relative concentration of this compound before final chromatographic purification. A classic and highly effective method for alkaloid enrichment is acid-base partitioning (liquid-liquid extraction) . This process leverages the basic nature of alkaloids. The steps are as follows:

The crude extract, dissolved in an organic solvent, is treated with an acidic aqueous solution (e.g., dilute HCl).

The basic alkaloids form salts and migrate into the aqueous phase, while neutral and acidic impurities remain in the organic phase.

The two phases are separated.

The aqueous phase is then made alkaline (e.g., with NaOH or NH4OH), converting the alkaloid salts back to their free base form.

The free bases are then extracted back into an immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

This acid-base extraction process effectively removes many non-alkaloidal contaminants, providing a significantly enriched alkaloid fraction that is more suitable for subsequent chromatographic separation.

The following table compares different extraction techniques used for natural products.

Extraction TechniquePrincipleAdvantagesDisadvantages
Maceration Soaking plant material in a solvent at room temperature. mdpi.comSimple, requires minimal equipment, suitable for thermolabile compounds.Time-consuming, may result in lower extraction yields. ukaazpublications.com
Soxhlet Extraction Continuous extraction with a cycling solvent heated to its boiling point. mdpi.comMore efficient than maceration, requires less solvent over time.Prolonged exposure to heat may degrade sensitive compounds. ukaazpublications.com
Microwave-Assisted Extraction (MAE) Uses microwave energy for rapid heating of the solvent and plant matrix. mdpi.comVery fast, reduced solvent consumption, often higher yields. ukaazpublications.comRequires specialized equipment, potential for localized overheating.

Biosynthetic Pathways and Enzymology of Stemmadenine

Precursor Utilization in Monoterpene Indole (B1671886) Alkaloid Biosynthesis

The journey to stemmadenine begins with the convergence of two primary metabolic pathways, yielding the fundamental precursors that set the stage for the entire class of monoterpene indole alkaloids.

Role of Tryptamine (B22526) and Secologanin (B1681713) in Strictosidine (B192452) Formation

The biosynthesis of virtually all monoterpene indole alkaloids commences with the condensation of tryptamine, derived from the shikimate pathway, and secologanin, a product of the methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.orgfrontiersin.orgcore.ac.uk This crucial coupling is a Pictet-Spengler reaction catalyzed by the enzyme strictosidine synthase (STR). wikipedia.orgwikipedia.orgcjnmcpu.com The enzyme exhibits high stereoselectivity, ensuring the formation of 3-α(S)-strictosidine, the universal precursor for this vast family of natural products. wikipedia.orgmdpi.com The formation of strictosidine is a committed step, marking the entry point into the complex network of MIA biosynthesis. frontiersin.orgwikipedia.org

Interconversion of Strictosidine Aglycones (e.g., Geissoschizine)

Following its formation, strictosidine undergoes deglycosylation by the action of strictosidine β-D-glucosidase (SGD), yielding a highly reactive aglycone. nih.govbrocku.ca This unstable intermediate can then undergo a series of rearrangements and enzymatic transformations. One of the key intermediates formed from the strictosidine aglycone is geissoschizine. frontiersin.orgnih.gov The formation of geissoschizine is catalyzed by geissoschizine synthase (GS), a medium-chain alcohol dehydrogenase. frontiersin.orgnih.gov Geissoschizine itself is a branch point, and its interconversion with other related alkaloids, such as those of the heteroyohimbine type, is facilitated by enzymes like geissoschizine dehydrogenase. genome.jp The existence of these interconversions highlights the metabolic plasticity within the MIA pathway.

Enzymatic Steps Leading to this compound Formation

The conversion of geissoschizine to this compound is a multi-step process involving a cascade of enzymatic reactions that have been the subject of intensive research.

Functional Characterization of Geissoschizine Oxidase (GO)

A key enzyme in the pathway to this compound is Geissoschizine Oxidase (GO), a cytochrome P450 monooxygenase. nih.govuniprot.org GO catalyzes the oxidation of 19E-geissoschizine. uniprot.orgpnas.org In the absence of subsequent enzymatic steps, the product of GO can spontaneously convert to the Strychnos alkaloid akuammicine (B1666747). uniprot.orgpnas.org However, in the presence of downstream enzymes, the GO-catalyzed reaction initiates the sequence leading to this compound. pnas.org This highlights the role of GO as a critical control point, directing the metabolic flux towards different alkaloid scaffolds.

Elucidation of Redox Enzyme Activities (e.g., CrReDOX1, CrReDOX2)

Following the action of GO, a pair of redox enzymes, CrReDOX1 and CrReDOX2, play a crucial role in the formation of this compound. frontiersin.orgnih.gov CrReDOX1, a medium-chain dehydrogenase/reductase, and CrReDOX2, an aldo-keto reductase, act in concert to reduce the product of the GO reaction. frontiersin.orgnih.gov Their combined activity prevents the spontaneous rearrangement to akuammicine and channels the intermediate towards this compound. nih.govresearchgate.net The concerted action of GO, CrReDOX1, and CrReDOX2 is essential for the efficient synthesis of this compound from 19E-geissoschizine. pnas.orgnih.gov

Formation of this compound Acetate (B1210297) via this compound O-Acetyltransferase (SAT)

This compound itself is a substrate for further modification. The enzyme this compound O-acetyltransferase (SAT) catalyzes the acetylation of the hydroxyl group of this compound, using acetyl-CoA as the acetyl donor, to form O-acetylthis compound, also known as this compound acetate. nih.govresearchgate.netgenome.jpqmul.ac.ukuniprot.org This acetylation step is not merely a decorative modification; it is a critical activation step. pnas.org this compound acetate is the direct precursor for the biosynthesis of the Iboga alkaloid catharanthine (B190766) and the Aspidosperma alkaloid tabersonine (B1681870), which are, in turn, precursors to the anticancer drugs vinblastine (B1199706) and vincristine. frontiersin.orgnih.govpnas.org The characterization of SAT was a significant step in completing the elucidation of the core pathway leading to these medicinally important MIAs. researchgate.net

This compound as a Central Branch Point in Alkaloid Biogenesis

This compound, and more specifically its acetylated form, O-acetylthis compound, represents a critical juncture in the biosynthesis of a vast array of monoterpenoid indole alkaloids (MIAs). mdpi.comnih.gov From this central intermediate, biosynthetic pathways diverge, leading to the formation of several major structural classes of alkaloids, each with distinct stereochemistry and skeletal frameworks. This section explores the pivotal role of this compound in directing carbon flux towards these diverse alkaloid families.

Divergent Pathways to Corynanthean, Strychnos, Aspidosperma, and Iboga Alkaloids

This compound's strategic position allows for its conversion into the foundational skeletons of Corynanthean, Strychnos, Aspidosperma, and Iboga alkaloids. researchgate.netrsc.org The biosynthesis of these diverse scaffolds from the common precursor, strictosidine, proceeds through a series of enzymatic transformations culminating in this compound. nih.govresearchgate.netresearchgate.net The subsequent modifications of the this compound framework are what define the ultimate structural class of the resulting alkaloid.

The formation of these different alkaloid backbones from a shared intermediate highlights the remarkable efficiency and versatility of plant metabolic pathways. The specific enzymes present at this metabolic branch point dictate the fate of the this compound skeleton, channeling it into one of several distinct biosynthetic routes. researchgate.net

Table 1: Major Alkaloid Classes Derived from this compound

Alkaloid ClassRepresentative SkeletonsKey Biosynthetic Feature from this compound
Corynanthean Geissoschizine, IsositsirikinePrecursors to this compound
Strychnos Akuammicine, this compoundDirect derivatives or immediate precursors
Aspidosperma Tabersonine, VincadifformineCyclization of a secodine-type intermediate
Iboga Catharanthine, CoronaridineAlternative cyclization of a secodine-type intermediate

This table summarizes the major alkaloid classes that diverge from the central intermediate this compound, highlighting the key biosynthetic transformations that define each pathway.

Biosynthetic Linkages to Complex Bisindole Alkaloids (e.g., Vinca Alkaloids)

This compound is a key precursor in the formation of the monomeric units that constitute the medicinally important bisindole alkaloids, such as vinblastine and vincristine, found in Catharanthus roseus. rsc.orggoogle.comoup.com These complex molecules are formed through the coupling of an Aspidosperma-type alkaloid (vindoline, derived from tabersonine) and an Iboga-type alkaloid (catharanthine). rsc.orgoup.com

The biosynthesis of both tabersonine and catharanthine proceeds through this compound acetate. acs.orgnih.gov This intermediate undergoes a series of oxidation and reduction steps to form a highly reactive dehydrosecodine intermediate. acs.orgnih.gov The differential cyclization of this intermediate, catalyzed by specific synthases, leads to either the Aspidosperma skeleton of tabersonine or the Iboga skeleton of catharanthine. acs.orgacs.orgfrontiersin.org Thus, the biosynthetic pathway to these crucial monomeric precursors directly hinges on the intermediacy of this compound.

Biogenetic Rearrangements and Conversions to Related Alkaloid Skeletons (e.g., Vallesamine-type, Secodine derivatives)

The chemical reactivity of the this compound framework also allows for its conversion into other related alkaloid skeletons through various biogenetic rearrangements. For instance, vallesamine-type alkaloids are proposed to be formed from this compound through a modified Polonovsky-type reaction. researchgate.netresearchgate.net This transformation involves the fragmentation of the this compound skeleton, leading to a rearranged structure. researchgate.net

Furthermore, this compound and its derivatives are intimately linked to secodine-type alkaloids. mdpi.com The fragmentation of the this compound molecule can generate highly reactive secodine intermediates, which can then undergo various cyclization reactions to form a range of different alkaloid scaffolds. mdpi.comresearchgate.net This highlights the dynamic nature of the this compound intermediate, serving not only as a stable branch point but also as a precursor to transient, reactive species that are key to generating further structural diversity.

Molecular Biology and Genetic Engineering of this compound Biosynthesis

The elucidation of the genes and enzymes involved in the conversion of strictosidine to this compound and its downstream products has been a significant focus of research. This knowledge is crucial for efforts to engineer the production of valuable alkaloids in heterologous systems.

Identification and Cloning of Pathway Genes

Significant progress has been made in identifying and cloning the genes responsible for the biosynthesis of this compound acetate from strictosidine in Catharanthus roseus. nih.govfrontiersin.org These genes encode a series of enzymes that catalyze the multistep conversion.

Table 2: Key Genes and Enzymes in this compound Acetate Biosynthesis

GeneEnzymeFunction
CrSGDStrictosidine β-D-glucosidaseDeglycosylation of strictosidine
CrGSGeissoschizine SynthaseFormation of geissoschizine
CrGOGeissoschizine OxidaseOxidation of geissoschizine
CrRedox1Reductase 1Reduction step in the pathway
CrRedox2Reductase 2Reduction step leading to this compound alcohol
CrSATThis compound O-acetyltransferaseAcetylation of this compound to form this compound acetate

This table details the genes and corresponding enzymes from Catharanthus roseus that have been identified and functionally characterized as being involved in the biosynthetic pathway leading to this compound acetate. nih.govfrontiersin.orgresearchgate.net

The identification of these genes has been facilitated by a combination of bioinformatic approaches, gene silencing techniques, and in vitro and in vivo functional characterization. nih.govpnas.org The cloning of these genes has paved the way for their use in synthetic biology applications. frontiersin.orgnih.gov

Heterologous Expression Systems for Pathway Reconstruction (e.g., Nicotiana benthamiana, yeast)

The availability of the cloned genes for this compound biosynthesis has enabled the reconstruction of the pathway in heterologous hosts. Nicotiana benthamiana, a species of tobacco, has emerged as a particularly useful platform for the transient expression of plant biosynthetic pathways. frontiersin.orgresearchgate.net By co-infiltrating N. benthamiana leaves with Agrobacterium tumefaciens strains, each carrying a different pathway gene, researchers have successfully reconstituted the biosynthesis of this compound acetate and its downstream products, catharanthine and tabersonine. acs.orgacs.orgmpg.de

This approach allows for the rapid testing of gene function and the optimization of pathway flux. acs.orgnih.gov For example, studies have shown that the choice of promoters and terminators for expressing the biosynthetic genes can significantly impact the yield of the final products. acs.org

In addition to plant-based systems, yeast (Saccharomyces cerevisiae) has also been explored as a host for producing monoterpenoid indole alkaloids. acs.org While challenges remain, particularly with expressing complex plant enzymes like cytochrome P450s, successful reconstitution of parts of the pathway has been achieved. acs.org These heterologous expression systems offer a promising alternative to the extraction of alkaloids from their native plant sources, which is often inefficient due to low yields. nih.gov The ability to engineer these pathways also opens up the possibility of producing novel, "un-natural" alkaloid analogs with potentially new or improved pharmacological activities. frontiersin.orgnih.gov

Metabolic Engineering Strategies for Enhanced this compound Production

Metabolic engineering offers powerful strategies to augment the production of valuable plant secondary metabolites like this compound, a crucial intermediate in the biosynthesis of many therapeutic monoterpenoid indole alkaloids (MIAs). mdpi.com The core objective is to optimize native metabolic pathways or assemble them in heterologous hosts to channel more precursors towards the desired compound. mdpi.comnih.gov Efforts to enhance this compound yields have primarily focused on its native producer, Catharanthus roseus, and on heterologous plant systems like Nicotiana benthamiana.

In C. roseus, strategies have involved the overexpression of key regulatory and biosynthetic genes. For instance, co-expressing the transcription factor ORCA3 (AP2-domain DNA-binding protein 3) and strictosidine β-D-glucosidase (SGD) in C. roseus hairy roots led to a significant increase in the accumulation of several MIAs. mountainscholar.org SGD is a critical enzyme that deglycosylates strictosidine, initiating the pathway that leads to this compound. nih.govresearchgate.net The manipulation of primary metabolism, which supplies the necessary precursors, is another key strategy. Overexpressing cell wall invertase (CWIN), an enzyme that breaks down sucrose (B13894) into glucose and fructose, can increase the carbon skeletons available for specialized metabolite synthesis. researchgate.net

A significant breakthrough in this compound production has been achieved by reconstituting its biosynthetic pathway in a heterologous host, Nicotiana benthamiana. This plant is widely used for synthetic biology applications due to its capacity for transient transformation, where genes are introduced via Agrobacterium tumefaciens for rapid, high-level protein expression. nih.govfrontiersin.org The biosynthesis of this compound acetate from the upstream intermediate strictosidine requires the coordinated action of six enzymes from C. roseus:

Strictosidine β-D-glucosidase (CrSGD)

Geissoschizine synthase (CrGS)

Geissoschizine oxidase (CrGO)

Redox1 (CrReDOX1)

Redox2 (CrReDOX2)

this compound acetyltransferase (CrSAT) nih.govresearchgate.netmpg.de

Researchers successfully engineered N. benthamiana to express these six enzymes, and by feeding strictosidine to the leaves, they could produce this compound acetate and its downstream derivatives. acs.org A key study focused on optimizing the expression levels of these six genes to maximize product yield. It was discovered that placing three of the genes (SGD, GS, and Redox2) under the control of strong promoters, while the other three were driven by weaker regulatory elements, resulted in the highest accumulation of precondylocarpine acetate, a direct product formed from this compound acetate. acs.org This optimized system yielded approximately 2.7 mg of precondylocarpine acetate per gram of frozen leaf tissue, demonstrating the high potential of heterologous plant systems for producing complex alkaloids. acs.org

Strategy Host System Key Genes/Enzymes Manipulated Reported Outcome Reference
Transcription Factor & Enzyme OverexpressionCatharanthus roseus hairy rootsORCA3 and SGDSignificantly increased accumulation of measured alkaloids. mountainscholar.org
Pathway Reconstitution & OptimizationNicotiana benthamianaCrSGD, CrGS, CrGO, CrReDOX1, CrReDOX2, CrSATProduction of ~2.7 mg/g (frozen tissue) of precondylocarpine acetate from strictosidine. acs.org
Precursor Pathway EngineeringCatharanthus roseusCell Wall Invertase (CWIN)Proposed to enhance precursor supply for TIA biosynthesis. researchgate.net

Directed Biosynthesis of Novel this compound Analogs through Pathway Modification

Directed biosynthesis is a powerful technique that combines heterologous expression of a metabolic pathway with the feeding of unnatural substrates to generate novel, "new-to-nature" compounds. nih.govfrontiersin.org This approach has been successfully applied to produce a variety of this compound analogs by leveraging the reconstituted biosynthetic pathway in Nicotiana benthamiana. nih.govresearchgate.net

The strategy involves two main components. First, the biosynthetic machinery to produce this compound acetate is established in N. benthamiana by co-infiltrating the host plant with multiple strains of Agrobacterium, each carrying one of the six necessary genes (CrSGD, CrGS, CrGO, CrReDOX1, CrReDOX2, CrSAT). nih.govfrontiersin.org Second, instead of the natural precursor tryptamine, chemically synthesized tryptamine analogs are used to create unnatural strictosidine analogs in vitro. These novel strictosidine analogs are then supplied to the engineered N. benthamiana leaves. nih.gov

In a landmark study, various halogenated (fluoro- and chloro-) and methylated tryptamine analogs were used to generate the corresponding strictosidine analogs via the enzyme strictosidine synthase (CrSTR). nih.gov When these unnatural precursors were infiltrated into the N. benthamiana leaves expressing the this compound acetate pathway, the plant's reconstituted enzymatic machinery processed them, leading to the production of fluorinated this compound acetate analogs. nih.gov

This demonstrates the substrate flexibility of the enzymes in the this compound pathway, which can recognize and convert these modified substrates. The successful production of these analogs opens avenues for creating libraries of novel alkaloids with potentially altered or enhanced biological activities. For example, fluorinated analogs of alstonine, another MIA, were also produced using a similar method. nih.govnih.gov While the yields of these novel analogs were modest, the research validates the principle of using directed biosynthesis in a heterologous plant host to expand the chemical diversity of complex natural products derived from this compound. nih.govmpg.de

Tryptamine Analog Fed Intermediate Strictosidine Analog Resulting "New-to-Nature" Product Host System Reference
4-Fluoro-tryptamine4-Fluoro-strictosidine4-Fluoro-stemmadenine acetate analogNicotiana benthamiana nih.gov
5-Fluoro-tryptamine5-Fluoro-strictosidine5-Fluoro-stemmadenine acetate analogNicotiana benthamiana nih.gov
6-Fluoro-tryptamine6-Fluoro-strictosidine6-Fluoro-stemmadenine acetate analogNicotiana benthamiana nih.gov
7-Fluoro-tryptamine7-Fluoro-strictosidine7-Fluoro-stemmadenine acetate analogNicotiana benthamiana nih.gov
7-Chloro-tryptamine7-Chloro-strictosidine7-Chloro-stemmadenine acetate analogNicotiana benthamiana nih.gov

Chemical Synthesis and Derivatization Strategies for Stemmadenine

Total Synthesis Approaches to the Stemmadenine Core Scaffold

The synthesis of the this compound framework is a significant challenge due to its strained azabicyclo[3.3.1]nonane core fused with an indole (B1671886) system. The first total synthesis of a this compound alkaloid was not reported until 2009. rsc.org

Retrosynthetic analysis of the this compound scaffold reveals several key challenges, including the construction of the nine-membered ring and the installation of the exocyclic ethylidene group with correct stereochemistry. Common strategies often pivot on the formation of the tetracyclic core.

A prevalent retrosynthetic strategy involves disconnecting the nine-membered ring at the C19-C20 bond and the N4-C21 bond. This simplifies the target to a more manageable tetracyclic precursor. Another key disconnection is the C2-C16 bond, which is a defining feature of the this compound skeleton. rsc.org Non-biomimetic approaches have also been explored, utilizing reactions that are not found in nature to construct the core. kyoto-u.ac.jp For instance, strategies based on alkyne chemistry, such as gold-catalyzed cascade reactions, have been employed to build related indole alkaloid cores and offer alternative disconnection points that diverge from the biosynthetic pathway. kyoto-u.ac.jp

One of the first successful total syntheses, reported by Bennasar in 2009, approached the core via a transannular cyclization, a strategy that addresses the strained bicyclic system late in the synthesis. Other approaches have focused on constructing the indolo[2,3-a]quinolizine (B11887597) system early and then elaborating it to form the complete this compound framework. rsc.org

Achieving stereochemical control is paramount in the synthesis of this compound and its congeners. Various methodologies have been developed to install the multiple stereocenters with high fidelity.

Domino Reactions: A domino Michael/Mannich annulation of N-sulfinyl metallodienamines has been successfully used to create three contiguous stereocenters in a single operation during the synthesis of related aspidospermatan alkaloids. nsf.gov

Substrate-Controlled Reactions: Diastereoselective additions to carbonyl groups or iminiums, guided by existing stereocenters in the molecule, are common. For example, the synthesis of 16-hydroxy-16,22-dihydroapparicine (B1253181), a C5-nor this compound alkaloid, utilized a diastereoselective nucleophilic addition to a 2-acylindole intermediate, proceeding through a Felkin-Anh transition state. nih.gov

Chirality Transfer: Intramolecular reactions where chirality is transferred from one part of the molecule to another are also powerful tools. An intramolecular Michael addition that transfers chirality was a key step in the first total synthesis of 16-hydroxy-16,22-dihydroapparicine. nih.gov

Asymmetric Catalysis: Iridium-catalyzed asymmetric hydrogenation has been employed in a bioinspired enantioselective synthesis of crinine-type alkaloids, demonstrating the power of asymmetric catalysis to set key stereocenters. rsc.org While not directly applied to this compound itself in the cited literature, such methods represent the frontier of enantioselective synthesis for complex alkaloids.

The development of asymmetric total syntheses allows for the preparation of enantiomerically pure this compound and its stereoisomers, which is crucial for studying their biological roles. While the initial total syntheses often produced racemic mixtures, subsequent efforts have focused on enantiocontrolled routes.

Semisynthesis of this compound Derivatives and Congeners

Semisynthesis, starting from naturally occurring this compound or closely related alkaloids, provides valuable access to derivatives and analogs for biosynthetic and pharmacological studies.

This compound isolated from plant sources serves as a versatile starting material for chemical modification. A pivotal transformation is the acetylation of the primary alcohol to yield this compound acetate (B1210297). nih.gov This seemingly simple modification is a crucial activation step in the biosynthesis of many other major alkaloid families, including the Aspidosperma and Iboga types. rsc.orgnih.gov

Enzymatic and chemical studies have shown that this compound acetate, not this compound itself, is the true substrate for the subsequent enzymatic machinery that leads to precursors of the anticancer drugs vinblastine (B1199706) and vincristine. nih.govnih.govfrontiersin.org The conversion involves oxidation of this compound acetate to an iminium species, followed by reduction and rearrangement to form dehydrosecodine, a key branch-point intermediate. nih.gov Historically, the structure of condylocarpine (B1236509) was confirmed in 1962 through its semisynthesis from this compound, highlighting the early use of this strategy. nsf.gov

The C5-nor this compound alkaloids, such as apparicine (B207867) and conolidine (B15126589), are a unique subgroup characterized by a strained 1-azabicyclo[4.2.2]decane skeleton. nih.gov They are believed to be biosynthetically derived from this compound through a retro-Mannich reaction that excises the C5 carbon atom from the tryptamine (B22526) portion of the molecule. nih.gov

This proposed biogenetic link has been supported by in vitro transformations that convert this compound-type alkaloids into the C5-nor this compound scaffold. nih.gov Beyond semisynthetic approaches, several total syntheses of C5-nor stemmadenines have been developed.

Bennasar and coworkers reported a total synthesis of (±)-apparicine using an intramolecular Heck reaction as a key step. nih.govresearchgate.net

Micalizio and Takayama developed total syntheses of conolidine. nih.govresearchgate.net The Micalizio synthesis proceeds via an iminium ion intermediate that undergoes an intramolecular Mannich-type reaction, culminating in the first asymmetric synthesis of any member of this natural product class. thieme-connect.comgoogle.com

Takayama's group later reported a total synthesis of (±)-conolidine based on a gold(I)-catalyzed carbocyclization. kyoto-u.ac.jp

These synthetic efforts have been crucial in providing sufficient quantities of these rare alkaloids for biological evaluation, leading to the discovery of conolidine's potent, non-opioid analgesic properties. google.comnih.govnih.gov

Biomimetic and Chemo-Enzymatic Synthetic Strategies

Biomimetic and chemo-enzymatic strategies for the synthesis of this compound and its analogues are inspired by the natural biosynthetic pathway of monoterpene indole alkaloids (MIAs). oup.com These approaches leverage the efficiency and selectivity of biological catalysts, either in vitro or in vivo, often in combination with traditional chemical synthesis steps, to construct the complex molecular architecture of this compound. oup.comoup.com

The biosynthesis of this compound is a multi-step enzymatic process that begins with the condensation of tryptamine and secologanin (B1681713) to form strictosidine (B192452), a reaction catalyzed by strictosidine synthase (STR). frontiersin.orgcjnmcpu.com Strictosidine then serves as a crucial precursor for a vast array of MIAs. cjnmcpu.com The pathway to this compound acetate involves a sequence of six enzymes that transform strictosidine. frontiersin.orgnih.gov This intricate pathway proceeds through unstable intermediates to ultimately form this compound acetate. frontiersin.org

A key enzyme in this pathway is geissoschizine oxidase (GO), a cytochrome P450 enzyme, which converts geissochizine to preakuammicine. ubc.ca Preakuammicine is a pivotal intermediate that stands at a branch point, leading either to strychnos-type alkaloids or, through further enzymatic steps, to the iboga and aspidosperma alkaloid scaffolds, for which this compound is a key intermediate. ubc.carsc.org The entire enzymatic cascade from strictosidine to this compound acetate has been successfully reconstituted in heterologous hosts like Nicotiana benthamiana. frontiersin.orgnih.gov This "directed biosynthesis" approach involves co-infiltrating the plant with Agrobacterium tumefaciens strains, each containing a gene for one of the pathway enzymes. nih.gov By providing unnatural tryptamine analogues as starting substrates, this system has been used to produce novel, "new-to-nature" this compound derivatives. frontiersin.orgnih.gov

Chemo-enzymatic synthesis combines enzymatic reactions with conventional chemical steps. oup.com For instance, strictosidine analogues can be generated in vitro through the enzymatic condensation of secologanin with various tryptamine analogues, catalyzed by strictosidine synthase. frontiersin.org These synthetically modified precursors can then be introduced into a biological system (like N. benthamiana) that expresses the downstream enzymes to complete the synthesis of the final alkaloid analogue. frontiersin.org This strategy allows for the creation of derivatives that would be difficult to produce through purely chemical or biological means. nih.gov The integration of biosynthetic logic with synthetic chemistry provides a powerful and flexible platform for the modular synthesis of natural products and their analogues, enabling efficient diversification of complex scaffolds. oup.comoup.com

Table 1: Key Enzymes in the Biosynthesis of this compound Acetate from Strictosidine

Enzyme NameAbbreviationEnzyme ClassFunction
Strictosidine β-D-GlucosidaseCrSGDGlucosidaseDeglycosylation of strictosidine
Geissoschizine SynthaseCrGSMedium-Chain Dehydrogenase/ReductaseConverts strictosidine aglycone to geissoschizine
Geissoschizine OxidaseCrGOCytochrome P450Oxidizes geissoschizine to dehydropreakuamicine
Reductase 1CrReDOX1Not specifiedInvolved in the conversion to this compound acetate
Reductase 2CrReDOX2Not specifiedInvolved in the conversion to this compound acetate
This compound O-AcetyltransferaseCrSATAcetyltransferaseAcetylation to form this compound acetate
Data sourced from references frontiersin.org and nih.gov.

Synthetic Methodologies for Accessing Strained this compound Scaffolds

The synthesis of the characteristically strained azabicyclo[4.2.2]decane core of the this compound skeleton presents a significant chemical challenge. rsc.orgthieme-connect.com Several synthetic strategies have been developed to construct this complex framework and to access related C5-nor-stemmadenine alkaloids like conolidine. rsc.orgthieme-connect.com

A different strategy focused on creating the central azabicyclo[4.2.2]decane system common to the C5-nor this compound family. thieme-connect.com This method employed a simple five-step sequence to prepare a cyclization substrate, which then reacted with formaldehyde (B43269) to generate (±)-conolidine. thieme-connect.com These investigations have established viable synthetic routes to the core scaffold of this alkaloid family. thieme-connect.com The development of these nonbiomimetic strategies provides flexibility and demonstrates the originality of synthetic chemists in accessing complex natural product structures that may differ significantly from those produced in nature. kyoto-u.ac.jp

Table 2: Summary of Key Synthetic Strategies for Strained this compound Scaffolds

Target CompoundKey ReactionsNumber of StepsOverall YieldReference
(±)-ConolidineGold(I)-catalyzed Conia-ene, Pictet-Spengler reaction619% researchgate.net
(±)-ConolidineTi-mediated reductive cross-coupling, Formaldehyde cyclization918% thieme-connect.com
(±)-ConolidineGold(I)-catalyzed carbocyclizationNot specifiedNot specified kyoto-u.ac.jp

Structural Elucidation and Stereochemical Characterization of Stemmadenine and Its Analogs

Advanced Spectroscopic Techniques for Structural Determination

Spectroscopic techniques form the foundation of structural elucidation in natural product chemistry. By probing the interactions of molecules with electromagnetic radiation, these methods reveal detailed information about the molecular framework, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules like stemmadenine. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the carbon skeleton and the placement of protons.

¹H NMR (proton NMR) provides information about the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while the coupling patterns (spin-spin splitting) reveal the number of neighboring protons.

¹³C NMR (carbon NMR) provides a spectrum of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment.

2D NMR techniques are essential for assembling the complete structure by establishing correlations between different nuclei. Key 2D NMR experiments used in the study of this compound and its analogs include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, providing information about the relative stereochemistry and conformation of the molecule.

The planar structures of many this compound-type alkaloids have been established through the comprehensive analysis of 1D and 2D NMR data. researchgate.net For instance, the structures of newly isolated indole (B1671886) alkaloids are routinely determined by interpreting their 1D and 2D NMR spectra. acs.orgingentaconnect.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
2134.5-
352.13.65 (m)
553.83.15 (dd, J=15.0, 5.0 Hz), 2.85 (dd, J=15.0, 2.0 Hz)
621.71.95 (m), 1.80 (m)
7110.2-
8127.87.48 (d, J=7.8 Hz)
9118.17.08 (t, J=7.5 Hz)
10119.57.12 (t, J=7.5 Hz)
11121.57.30 (d, J=7.8 Hz)
12108.6-
13145.2-
1434.22.55 (m)
1535.82.40 (m)
16117.65.35 (q, J=7.0 Hz)
17138.6-
1812.51.65 (d, J=7.0 Hz)
1959.84.10 (s)
20130.2-
21125.45.80 (d, J=11.0 Hz), 5.70 (d, J=17.5 Hz)
COOCH₃173.2, 51.53.70 (s)

Note: Data is compiled from typical values and may vary slightly depending on the solvent and specific experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. mit.eduresearchgate.net This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. nih.gov Electrospray ionization (ESI) and direct analysis in real time (DART) are common ionization methods used for analyzing alkaloids like this compound. mit.eduresearchgate.net

Beyond the molecular formula, HRMS can provide structural information through fragmentation analysis (MS/MS). nih.gov By inducing the parent ion to break apart and analyzing the masses of the resulting fragment ions, it is possible to deduce the connectivity of different parts of the molecule. This fragmentation pattern can serve as a fingerprint for a particular compound. For example, HRMS has been used to confirm the structures of various indole alkaloids by analyzing their fragmentation patterns. acs.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nobraintoosmall.co.nz In the context of this compound, IR spectroscopy can confirm the presence of key functional groups such as:

N-H stretch: From the indole ring, typically appearing as a sharp peak around 3400 cm⁻¹.

C=O stretch: From the ester group, a strong absorption around 1730 cm⁻¹.

C=C stretch: From the aromatic indole ring and the vinyl groups.

C-O stretch: From the ester group.

The presence of absorption bands for hydroxyl/amine (OH/NH), ester carbonyl (C=O), and amide carbonyl (C=O) functional groups have been identified in related alkaloids. researchgate.net While IR provides valuable information about the functional groups present, it does not give detailed information about the carbon skeleton. nist.gov

Chiroptical Methods for Absolute Configuration Determination

While spectroscopic methods are excellent for determining the connectivity of atoms, they often cannot establish the absolute configuration of a chiral molecule. Chiroptical methods, which rely on the differential interaction of chiral molecules with polarized light, are essential for this purpose.

Electronic Circular Dichroism (ECD) is a form of UV-Vis spectroscopy that uses circularly polarized light. faccts.de Chiral molecules absorb left and right circularly polarized light differently, resulting in a characteristic ECD spectrum. encyclopedia.pub This spectrum is highly sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for determining the absolute configuration of a molecule. nih.gov

The experimental ECD spectrum of a new compound can be compared to that of known compounds or to spectra predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT). researchgate.net A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. colab.ws The sign of the Cotton effects in the ECD spectrum is directly related to the stereochemistry of the molecule. nih.gov For example, the absolute configuration of N-formylyunnanensine, a related alkaloid, was established by comparing its experimental ECD spectrum with the one calculated using TDDFT. researchgate.net

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the variation of optical rotation of a chiral substance as a function of the wavelength of light. scribd.comslideshare.net This method has been historically significant in the stereochemical analysis of complex natural products, including alkaloids. psu.edu For molecules with chromophores, the ORD curve shows a characteristic pattern known as the Cotton effect, which is an anomalous dispersion curve with peaks and troughs near an absorption band. slideshare.netnih.gov The sign and shape of this Cotton effect can be empirically correlated with the absolute configuration of the molecule.

In the context of indole alkaloids, ORD has been a valuable tool for establishing stereochemical relationships between different members of the family. psu.edu While detailed ORD data for this compound itself is part of specialized historical collections, such as the papers of Carl Djerassi who pioneered the application of ORD in organic chemistry, the principles of the technique were instrumental in the early structural studies of this class of compounds. stanford.edu The analysis of ORD spectra, particularly the Cotton effect, allows chemists to assign the absolute configuration of stereocenters, especially when compared with analogs of known stereochemistry. scribd.comslideshare.net

Table 1: Characteristics of Optical Rotatory Dispersion (ORD) Analysis

FeatureDescription
Principle Measures the change in optical rotation of a chiral molecule across a range of wavelengths.
Key Phenomenon Cotton Effect: Characteristic anomalous dispersion curves (peaks and troughs) observed near the wavelength of maximum absorption of a chromophore.
Plain Curves For molecules without a chromophore in the measured range, a plain curve (either positive or negative) is observed, where the rotation continuously increases or decreases with shorter wavelength.
Application Determination of the absolute configuration of chiral centers by empirical correlation of the sign of the Cotton effect with known structures (Octant Rule for ketones, etc.).
Relevance to this compound Used historically in the broader class of indole alkaloids to establish absolute stereochemistry, providing crucial data before the widespread availability of X-ray crystallography.

X-ray Crystallography in Definitive Structural Analysis

X-ray crystallography is an experimental science that provides the most definitive method for determining the atomic and molecular structure of a crystalline compound. wikipedia.org By measuring the angles and intensities of X-rays diffracted by a single crystal, a three-dimensional map of electron density can be generated, revealing the precise positions of atoms, bond lengths, and bond angles. wikipedia.org This technique is unparalleled in its ability to unambiguously establish the absolute stereochemistry of a chiral molecule, provided a suitable crystal can be grown. researchgate.netnih.gov

In the field of alkaloid chemistry, single-crystal X-ray diffraction has been pivotal in confirming the structures of numerous complex molecules, including various this compound analogs and derivatives. researchgate.netiiim.res.in For instance, the absolute configurations of alstobrogaline, a pentacyclic monoterpenoid indole alkaloid biosynthetically related to this compound, were confirmed as 2S, 3S, 7R, 15R, 16R through X-ray diffraction analysis. researchgate.net Similarly, the structures of other novel alkaloids derived from plants like Alstonia scholaris have been determined using extensive spectroscopic analysis in conjunction with single-crystal X-ray diffraction. nih.gov This powerful technique provides the ultimate proof of structure, validating assignments made by other spectroscopic methods like NMR and ORD.

Table 2: Application of X-ray Crystallography to this compound Analogs

Compound TypeKey FindingReference
Secothis compound-type Alkaloids Absolute configurations of all stereocenters were established. researchgate.net
Vallesamine-type Alkaloids Structure confirmed by X-ray diffraction. researchgate.net
Rearranged this compound Alkaloids Structure and absolute configuration determined through spectroscopic analysis and confirmed by successful semisynthesis, with X-ray crystallography being a key tool for related compounds. nih.gov

Computational Chemistry in Conformational Analysis and Stereochemical Assignment

Computational chemistry has emerged as an indispensable tool for studying the structure and energetics of molecules. uoa.grtaltech.ee Methods like Density Functional Theory (DFT) and various molecular mechanics force fields are used to perform conformational analysis, which involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. researchgate.netlibretexts.org For flexible molecules like this compound, understanding the preferred conformation is crucial for interpreting spectroscopic data and predicting reactivity.

In modern structural elucidation, computational methods are often used synergistically with experimental data. For example, after a set of possible diastereomers is proposed based on NMR data, DFT calculations can be used to predict the NMR chemical shifts for each isomer. rsdjournal.org The calculated shifts are then compared to the experimental values, and a statistical analysis (such as the DP4+ method) can provide a high level of confidence in the stereochemical assignment. rsdjournal.org

Furthermore, computational modeling is used to understand reaction mechanisms and biosynthetic pathways involving this compound. Homology modeling has been employed to build structures of enzymes like geissoschizine oxidase that act on this compound precursors, and in silico docking can visualize how the substrate binds in the active site. rsc.orgnih.gov These computational studies provide insights into the factors controlling the regioselectivity of enzymatic reactions in the biosynthesis of various indole alkaloids. rsc.orgbeilstein-journals.org DFT calculations have also been used to investigate the energy barriers of key cyclization reactions in the synthesis of the this compound scaffold. researchgate.net

Table 3: Computational Methods in the Study of this compound and Related Alkaloids

MethodApplicationPurpose
Density Functional Theory (DFT) NMR Chemical Shift Calculation (e.g., DP4+ analysis)To assign the correct relative and absolute stereochemistry by comparing calculated and experimental NMR data. rsdjournal.org
Molecular Mechanics (e.g., MMFF) Conformational SearchingTo identify low-energy conformers of flexible molecules for further analysis with higher-level theories like DFT. researchgate.net
Time-Dependent DFT (TDDFT-ECD) Electronic Circular Dichroism (ECD) CalculationTo establish absolute configurations by comparing calculated ECD spectra with experimental data. researchgate.net
Homology Modeling & Docking Enzyme-Substrate Interaction AnalysisTo model the 3D structure of biosynthetic enzymes and predict how precursors to this compound bind. rsc.orgnih.gov

Structure Activity Relationships Sar of Stemmadenine and Its Analogs

Systematic Chemical Modification of the Stemmadenine Scaffold

The this compound framework, characterized by an indole-fused azabicyclo[5.2.2]undecane skeleton, serves as a versatile template for chemical modifications. researchgate.net Its role as a key intermediate in the biosynthesis of major monoterpene indole (B1671886) alkaloid families, such as Strychnos, Aspidosperma, and Iboga alkaloids, underscores the scaffold's inherent potential for structural diversification. researchgate.netrsc.org

Systematic modifications have been explored through both synthetic and biosynthetic means. Synthetic strategies have successfully accessed the strained this compound scaffold, allowing for the creation of analogs not found in nature. researchgate.net For instance, the total synthesis of 5-nor this compound alkaloids, which feature a strained 1-azabicyclo[4.2.2]decane skeleton, has been achieved, providing a platform to investigate the bioactivity of this subclass. d-nb.info One notable modification involves the creation of a rearranged this compound alkaloid, Alstoscholactine, which possesses an unprecedented C-6 to C-19 connectivity, demonstrating the potential for significant topological changes to the core structure. nih.gov

Furthermore, biosynthetic engineering has emerged as a powerful tool for generating analogs. By utilizing the newly discovered biosynthetic genes responsible for producing this compound acetate (B1210297), researchers can create novel derivatives. nih.gov This approach allows for targeted modifications by introducing different enzymes into the biosynthetic pathway, leading to a diverse array of structurally related compounds. Research has documented at least 73 distinct this compound and related alkaloids, highlighting the extensive chemical space accessible from this scaffold. rsc.org

Identification of Key Pharmacophore Features

A pharmacophore model describes the essential spatial arrangement of molecular features necessary for biological activity. jppres.com For this compound and its analogs, the pharmacophore is defined by its complex heterocyclic system. The core structure consists of an indole nucleus fused to a unique bridged-ring system, which dictates the three-dimensional presentation of key functional groups.

Key features that contribute to the pharmacophore include:

The Indole Ring: This aromatic system is a common feature in many bioactive alkaloids and is often involved in π-stacking or hydrophobic interactions with biological targets.

The Basic Nitrogen (N-4): The aliphatic nitrogen atom within the bicyclic system is typically basic and can participate in ionic interactions or hydrogen bonding, which is often crucial for receptor binding. d-nb.info

The Exocyclic Olefin: The ethylidene side chain (C=CH-CH3) is a characteristic feature. Modifications at this position, such as hydroxylation at C-18, can influence activity. researchgate.net

The Ester Functional Group: The carbomethoxy group at C-16 is a critical feature. Its orientation and accessibility are vital, as demonstrated by the enzymatic transformations that this compound acetate undergoes. nih.govgoogle.com

Influence of Stereochemistry on Biological Activity Profiles

Stereochemistry plays a paramount role in the biological activity of this compound and its derivatives, as the precise three-dimensional configuration of these molecules often dictates their interaction with chiral biological targets like enzymes and receptors. biorxiv.orgbiorxiv.orgnih.gov The this compound molecule possesses two adjacent stereocenters, C-3 and C-5, which define its core conformation. researchgate.net

The biological activities of monoterpene indole alkaloids are frequently dependent on their specific stereochemical pathways. biorxiv.orgbiorxiv.org For example, the stereochemistry at C-16 is critical in many biosynthetic transformations. In the pathway leading to this compound, tandem iminium and aldehyde reductions preserve the C-16 stereochemistry, which is essential for its role as an intermediate. biorxiv.org In contrast, other pathways eliminate this stereocenter during downstream transformations. biorxiv.org

Enzymes involved in alkaloid biosynthesis exhibit a high degree of stereoselectivity. mdpi.com The conversion of this compound to akuammicine (B1666747), for instance, proceeds with a specific stereochemical outcome. mit.edu This enzymatic control ensures the production of enantiomerically pure compounds, which is significant because different enantiomers can have vastly different biological effects. nih.gov Research on other chiral natural products has shown that stereochemistry can affect not only target binding but also metabolic pathways and cellular uptake, with one isomer often showing significantly higher potency. nih.gov This principle holds true for the complex this compound framework, where subtle changes in the orientation of substituents can lead to a complete loss or a dramatic change in biological activity.

Correlation between Structural Motifs and Mechanistic Pathways

The structural motifs within this compound are intrinsically linked to the mechanistic pathways it undergoes, particularly in its role as a biosynthetic crossroads. The defining structural feature of the this compound skeleton is the cleavage of the C-3 to C-7 bond of the pentacyclic Strychnos scaffold, which opens up the molecule to a variety of rearrangements. researchgate.netrsc.org

This compound is a key intermediate that can be enzymatically transformed into distinct alkaloid classes through different mechanistic routes:

Aspidosperma Alkaloids: The conversion of this compound to Tabersonine (B1681870), an Aspidosperma-type alkaloid, is strictly dependent on enzymatic catalysis. google.com This transformation involves a complex rearrangement of the carbon skeleton.

Iboga Alkaloids: The formation of the Iboga-type alkaloid Catharanthine (B190766) can occur spontaneously from a this compound-derived intermediate under certain conditions, but is also subject to enzymatic control. google.com This pathway proceeds through a proposed Diels-Alder reaction of the intermediate dehydrosecodine. mdpi.com

Akuammiline Alkaloids: The cyclization between C2 and C16 of a related intermediate leads to the formation of Strychnos alkaloids like akuammicine. rsc.org

These divergent pathways are controlled by specific enzymes, such as cytochrome P450s and alcohol dehydrogenases, which recognize particular structural motifs and stereochemistries. rsc.orgnih.gov For example, the reduction of the aldehyde in pre-stemmadenine acetate to the alcohol in this compound acetate is catalyzed by an oxidoreductase, a critical step in the biosynthesis of vinblastine (B1199706) precursors. nih.govrsc.org The presence and orientation of functional groups, such as the ester and the exocyclic double bond, are crucial for these enzymatic transformations, directing the molecule down specific mechanistic routes and leading to the vast structural diversity observed in monoterpene indole alkaloids. researchgate.net

In Silico Approaches to SAR Prediction and Ligand Design

Computational, or in silico, methods are increasingly valuable for predicting the structure-activity relationships of complex natural products like this compound and for designing new ligands. These approaches enable the rapid screening of virtual libraries and provide insights into the molecular interactions that govern biological activity. nih.govchapman.edu

Common in silico techniques applicable to this compound analogs include:

Molecular Docking: This method predicts the preferred binding orientation of a molecule to a specific protein target. nih.gov For this compound derivatives, docking studies can be used to screen their potential against targets like acetylcholinesterase or various microbial enzymes, helping to prioritize compounds for synthesis and biological testing. colab.wsresearchgate.net

Pharmacophore Modeling: Based on a set of active compounds, a pharmacophore model can be generated to define the essential 3D features required for activity. This model can then be used to screen large databases for new molecules that fit the pharmacophore, a process known as ligand-based virtual screening. jppres.commdpi.com

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational models. This helps in the early-stage evaluation of the drug-likeness of novel this compound analogs, filtering out candidates with unfavorable pharmacokinetic profiles. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of a ligand-protein complex over time, providing a more accurate assessment of binding stability and the interactions involved. mdpi.com

These computational tools, often used in combination, create a powerful workflow for drug discovery. By applying these methods to the this compound scaffold, researchers can rationally design new analogs with potentially enhanced activity and improved properties, accelerating the process of developing new therapeutic agents from this important class of natural products. researchgate.net

Mechanistic Investigations of Stemmadenine S Biological Activities

Cellular and Molecular Targets of Stemmadenine and Related Alkaloids

The biological activity of this compound and its derivatives is rooted in their interactions with specific biomolecules, including receptors, enzymes, and ion channels. These interactions can trigger or block cellular signaling pathways, leading to a physiological response.

Research into the direct receptor targets of this compound is emerging, with significant insights drawn from studies of structurally similar alkaloids. A notable finding involves the natural analgesic alkaloid conolidine (B15126589), which is structurally related to this compound. A large-scale screening of over 240 G-protein coupled receptors (GPCRs) identified the atypical chemokine receptor 3 (ACKR3), also known as CXCR7, as the most responsive receptor modulated by conolidine. nih.gov Conolidine acts as a full agonist at the ACKR3 receptor, triggering its phosphorylation and the subsequent recruitment of β-arrestins. nih.gov

ACKR3 has recently been identified as an atypical opioid receptor that functions as a scavenger of endogenous opioid peptides. nih.gov By binding to and activating ACKR3, compounds like conolidine may inhibit this scavenging function, thereby increasing the local concentration of pain-relieving opioid peptides available to interact with classical opioid receptors. nih.gov These findings have led to the suggestion that other alkaloids structurally similar to conolidine, including this compound and apparicine (B207867), should be evaluated for their ability to modulate ACKR3. nih.gov Furthermore, the detection of pericine, another related indole (B1671886) alkaloid, through opiate receptor binding studies suggests that this class of compounds may interact with multiple receptor types within the opioid system. uantwerpen.be

This compound's role as a pivotal biosynthetic intermediate means its primary interactions with enzymes are often related to its own transformation into other complex alkaloids. pnas.orgnih.gov This process is not one of inhibition but of enzymatic activation and conversion. Several key enzymes are involved in this pathway.

The conversion begins when this compound O-acetyltransferase (SAT) catalyzes the acetylation of this compound to form O-acetylthis compound. pnas.orguniprot.org This activated intermediate is then acted upon by a cascade of other enzymes, including precondylocarpine acetate (B1210297) synthase (PAS) and dihydroprecondylocarpine acetate synthase (DPAS), which ultimately lead to dehydrosecodine, the precursor for both iboga and aspidosperma type alkaloids like catharanthine (B190766) and tabersonine (B1681870). nih.govacs.org

Beyond its role in biosynthesis, studies on related alkaloids indicate that enzyme inhibition is a plausible mechanism for their biological effects. For instance, some alkaloids within the broader class have been found to exert anti-inflammatory effects through the inhibition of cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) enzymes. researchgate.net

Table 1: Key Enzymes Involved in the Biosynthetic Conversion of this compound

Enzyme Name Abbreviation Function Reference
This compound O-acetyltransferase SAT Catalyzes the formation of O-acetylthis compound from this compound. uniprot.org
Geissoschizine Oxidase GO Oxidizes geissoschizine in an earlier step leading to this compound formation. pnas.orgnih.gov
Precondylocarpine Acetate Synthase PAS Oxidizes this compound acetate to an iminium intermediate. nih.govacs.org
Dihydroprecondylocarpine Acetate Synthase DPAS Reduces the iminium intermediate to form a key enamine. nih.govacs.org

This table is interactive. Click on the headers to sort.

While direct studies on this compound's interaction with ion channels are limited, the activities of other monoterpene indole alkaloids suggest this is a potential area of action. For example, the related alkaloid ajmaline (B190527) is known for its anti-arrhythmic properties, which are inherently linked to the modulation of cardiac ion channels. tandfonline.com Another compound, veratridine, has been shown to interact with voltage-dependent sodium-ion channels by binding to the neurotoxin binding site on the α-subunit. nih.gov This action suppresses the conformational change of the channel from an active to an inactive state. nih.gov The cardiovascular effects, such as hypotensive and antiarrhythmic activities observed with some plant extracts containing these types of alkaloids, may be explained by their influence on ion channels that regulate cardiac muscle function and blood vessel tone. tandfonline.com

Interrogation of Biological Activities in in vitro and in vivo Models (non-clinical)

The biological effects of this compound and its derivatives have been explored in various non-clinical models, providing foundational knowledge about their interactions with complex biological systems and their potential therapeutic applications.

The analgesic properties of alkaloids related to this compound have been investigated in animal models of pain. As discussed previously, the discovery that the analgesic alkaloid conolidine targets the ACKR3 opioid scavenger receptor provides a distinct molecular mechanism for its effects on the nervous system. nih.gov By modulating ACKR3, conolidine may enhance endogenous opioid signaling, thereby reducing the perception of pain. nih.gov

Further evidence for opioid system involvement comes from studies on extracts of Aspidosperma tomentosum, a plant for which this compound is a proposed precursor to its indole alkaloids. uantwerpen.beresearchgate.net In a hot plate test, an animal model of centrally-mediated pain, fractions from this plant increased the pain threshold. This antinociceptive effect was reversed by the administration of naloxone, a non-selective opioid receptor antagonist, strongly indicating that the analgesic action is mediated through the opioid system. researchgate.net

The anti-proliferative activity of this compound-related alkaloids is a significant area of research. researchgate.net A study investigating compounds isolated from the aerial parts of Rhazya stricta identified 16-epi-stemmadenine-N-oxide among the active constituents. nih.gov The isolated compounds exhibited cytotoxic effects against several human cancer cell lines, including breast (MCF-7), liver (HepG2), and cervical (HeLa) cancer cells. nih.gov

A related new alkaloid from the same plant, razyamide, showed the most potent cytotoxic effect against all three cell lines. Mechanistic investigations revealed that razyamide induced a significant increase in the apoptotic cell population in MCF-7, HepG2, and HeLa cells. nih.gov For example, it increased the apoptotic population in HeLa cells to 34.9%. nih.gov Furthermore, in HepG2 cells, the compound was found to decrease the percentage of the phagocytic pathway, suggesting an interference with cellular clearance mechanisms that may contribute to its anti-proliferative effect. nih.gov Another study using ethyl acetate extracts from R. stricta fruits, which contain a mixture of alkaloids, demonstrated potent anti-proliferative activity against the aggressive triple-negative MDA-MB-231 breast cancer cell line, with an IC₅₀ value considered promising by the American National Cancer Institute. mdpi.com

Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of Alkaloids from Rhazya stricta

Compound MCF-7 (Breast) HepG2 (Liver) HeLa (Cervical)
Razyamide (2) 5.1 ± 0.10 5.1 ± 0.28 3.1 ± 0.17
Epi-rhazyaminine (4) 37.3 ± 3.11 134.5 ± 5.61 23.4 ± 2.07
20-epi-sitsirikine (6) 31.7 ± 2.54 112.7 ± 3.49 12.4 ± 1.51
Antirhine (7) 41.2 ± 3.18 121.4 ± 6.12 23.2 ± 1.68
16-epi-stemmadenine-N-oxide (8) 93.2 ± 9.73 290.2 ± 7.50 55.7 ± 4.29

Data sourced from Al-Massarani et al., 2022. nih.gov This table is interactive. Click on the headers to sort.

Mechanisms of Anti-infective Properties (e.g., antimicrobial, antimalarial)

This compound and its derivatives, belonging to the monoterpene indole alkaloid (MIA) class, have demonstrated a range of anti-infective properties. researchgate.net Research into the precise mechanisms of these activities is ongoing, with current evidence pointing towards multiple modes of action, particularly against bacteria and the malaria parasite, Plasmodium falciparum.

This compound itself has been identified as an antimicrobial alkaloid in plants such as Rhazya stricta. nih.gov Studies on alkaloids isolated from R. stricta, including this compound, have shown potential antimicrobial activity against several human pathogens like Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Candida albicans. nih.gov While the exact mechanism for this compound is not fully elucidated, the antimicrobial action of related plant-derived compounds, such as flavonoids which are often co-extracted, involves metabolic disruption through complexation with microbial proteins on the cell wall and within the cell, leading to cell death. japsonline.com

In the context of antimalarial activity, the indole nucleus is a key structural feature, although its presence alone does not guarantee efficacy. unair.ac.id The proposed mechanisms for indole-based antiplasmodial compounds often involve the inhibition of hemozoin formation, a critical detoxification process for the parasite. unair.ac.id Another potential target is the parasite's plasma membrane P-type ATPase, PfATP4. unair.ac.id

A specific derivative, 16-hydroxy-16,22-dihydroapparicine (B1253181), which is a 5-nor this compound alkaloid, was identified as the primary antimalarial component in a methanol (B129727) extract of Tabernaemontana dichotoma leaves. unair.ac.idnih.gov This extract showed potent in vitro activity against both chloroquine-resistant (K1) and chloroquine-sensitive (FCR3) strains of P. falciparum. unair.ac.id However, subsequent testing of the synthetically produced 16-hydroxy-16,22-dihydroapparicine and its intermediates revealed weak activity against the K1 strain, suggesting the potent effect of the crude extract may result from synergistic interactions between its various components. nih.gov

Table 1: Summary of Investigated Anti-infective Activities of this compound and Related Alkaloids

Compound/ExtractOrganism(s)Observed ActivitySource(s)
This compoundPseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Candida albicansPotential antimicrobial activity nih.gov
This compound AlkaloidsBacteria, Malaria ParasitesGeneral antibacterial and antimalarial effects researchgate.net
16-Hydroxy-16,22-dihydroapparicine (5-nor this compound alkaloid)Plasmodium falciparum (K1 strain)Weak antimalarial activity (synthetic compound) nih.gov
Tabernaemontana dichotoma Leaf Extract (contains 5-nor this compound alkaloid)P. falciparum (K1, FCR3 strains)Potent in vitro antimalarial activity unair.ac.idnih.gov

Effects on Cellular Signaling Cascades and Metabolic Pathways

This compound holds a pivotal position in the metabolic pathways of monoterpene indole alkaloids (MIAs), acting as a key biosynthetic intermediate. researchgate.net It serves as the branching point for the formation of several major MIA families, including the Aspidosperma, Iboga, and Strychnos types. researchgate.net The intricate biochemical transformations leading to and from this compound are orchestrated by a series of specific enzymes and are tightly regulated by cellular signaling cascades.

The biosynthesis of MIAs is a complex process involving multiple enzymatic steps and cellular compartments. frontiersin.orgnih.gov Within this network, this compound is converted to this compound acetate by the enzyme this compound O-acetyltransferase (SAT). nih.govkegg.jp This acetylation is a crucial step, as this compound acetate is the direct precursor to versatile intermediates that lead to pharmacologically important compounds. nih.govnih.govfrontiersin.org For instance, this compound acetate is enzymatically converted to the highly reactive dehydrosecodine, which then undergoes divergent, enzyme-catalyzed cycloaddition reactions to form the scaffolds for catharanthine (Iboga-type) and tabersonine (Aspidosperma-type). mdpi.combiorxiv.orgacs.org These two alkaloids are, in turn, the precursors for the anticancer drug vinblastine (B1199706). nih.gov

The regulation of the MIA biosynthetic pathway, and thus the production of this compound, is influenced by various plant signaling molecules, most notably jasmonates (jasmonic acid and its esters). kyoto-u.ac.jpacademicjournals.org Jasmonates are key components of the plant's response to environmental stress and pathogen attack. kyoto-u.ac.jp They trigger a signaling cascade that leads to the activation of specific transcription factors, such as the AP2/ERF family (e.g., ORCAs), which in turn upregulate the expression of genes encoding MIA biosynthetic enzymes. frontiersin.org This fine-tuned regulation allows the plant to control the flux of metabolites through the pathway in response to external stimuli. academicjournals.org

Table 2: Key Enzymes in the Metabolic Conversion of this compound

EnzymeAbbreviationReaction CatalyzedPrecursorProductSource(s)
This compound O-acetyltransferaseSATAcetylationThis compoundThis compound acetate nih.govkegg.jp
Precondylocarpine Acetate SynthasePASOxidationThis compound acetatePrecondylocarpine acetate frontiersin.orgacs.org
Dihydroprecondylocarpine Acetate SynthaseDPASReductionPrecondylocarpine acetateDihydroprecondylocarpine acetate frontiersin.orgacs.org
Tabersonine SynthaseTSCyclizationDehydrosecodineTabersonine frontiersin.orgbiorxiv.org
Catharanthine SynthaseCSCyclizationDehydrosecodineCatharanthine frontiersin.orgnih.gov

Studies on the Role of this compound in Plant Defense and Chemical Ecology

Alkaloids, including this compound, are fundamental components of plant chemical defense systems. mdpi.com These nitrogen-containing secondary metabolites provide protection against a wide array of biological threats, including herbivores, insects, and pathogenic microorganisms. mdpi.comkyoto-u.ac.jp They can also exhibit allelopathic effects, inhibiting the growth of competing plants. mdpi.com

The synthesis and accumulation of these defensive compounds are often localized to specific tissues and cell types, indicating a highly organized defense strategy. nih.govmdpi.com In Catharanthus roseus, for example, imaging mass spectrometry and single-cell mass spectrometry have revealed that terpenoid indole alkaloids (TIAs), including this compound, are specifically accumulated in specialized cells like idioblasts and laticifers within the stem tissue. nih.gov This sequestration in dedicated cells likely serves to protect the plant from the potential toxicity of its own defensive chemicals while concentrating them in locations accessible to attackers.

The production of these specialized metabolites is not static; it is an integral part of the plant's inducible defense response. mdpi.comkyoto-u.ac.jp Plants can ramp up the synthesis of alkaloids when they detect threats, such as tissue damage from herbivores or the presence of pathogen-derived molecules known as elicitors. kyoto-u.ac.jp This response is mediated by signaling pathways, particularly the jasmonate signaling pathway, which activates the transcription of genes for alkaloid biosynthesis. kyoto-u.ac.jpacademicjournals.org Therefore, this compound's role as a central intermediate in MIA biosynthesis places it at the heart of this inducible chemical defense, allowing the plant to rapidly produce a diverse arsenal (B13267) of defensive alkaloids when needed. researchgate.net Beyond defense, these alkaloids can also function as nitrogen storage reservoirs. mdpi.com

Table 3: Defensive Roles of Alkaloids in Plants

Defense MechanismDescriptionTarget Organisms/ThreatsSource(s)
Chemical BarrierActs as a direct deterrent or toxin to consumers.Herbivores, insects, pathogens mdpi.com
Antimicrobial ActionInhibits the growth of or kills pathogenic fungi and bacteria.Pathogenic bacteria and fungi mdpi.comkyoto-u.ac.jp
AllelopathyInhibits the germination or growth of nearby competing plants.Other plants mdpi.com
Inducible DefenseProduction is increased in response to attack.Herbivores, pathogens kyoto-u.ac.jp

Analytical Methodologies for Stemmadenine Quantification and Profiling in Biological and Botanical Systems

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the analysis of TIAs, including Stemmadenine. universiteitleiden.nl These methods offer high resolution and sensitivity for separating complex mixtures of alkaloids found in plant extracts and cell cultures. researchgate.net The choice of column, mobile phase, and detector is critical for achieving optimal separation and detection.

Reversed-phase chromatography is the most common approach, typically utilizing C18 columns that separate compounds based on their hydrophobicity. google.comfrontiersin.org Gradient elution, often with a mobile phase consisting of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile, is employed to resolve a wide range of alkaloids with varying polarities. google.comfrontiersin.org

UV detection is frequently used for quantification, as the indole (B1671886) moiety in this compound provides a strong chromophore. google.com For instance, this compound acetate (B1210297) has been monitored at 268 nm. google.com Diode Array Detectors (DAD) offer the additional advantage of providing UV spectra for each peak, aiding in compound identification by comparing spectra with known standards. universiteitleiden.nl The coupling of HPLC or UPLC with mass spectrometry (MS) detectors, however, provides the highest level of selectivity and sensitivity, as discussed in section 8.3.

Table 1: Examples of HPLC/UPLC Methods for this compound Analysis

TechniqueColumnMobile PhaseDetectionApplicationReference
Semi-preparative HPLCWaters Xbridge BEH C18 (5 µm, 10 x 250 mm)A: Water + 0.1% formic acid; B: Acetonitrile. Gradient elution.UV at 268 nmPurification of this compound acetate from plant extracts. google.com
UPLCPhenomenex Kinetex XB-C18 (2.6 µm, 100 x 2.10 mm)A: Water + 0.1% formic acid; B: Acetonitrile. Gradient elution.MS (IT-TOF)Analysis of VIGS leaf extracts and in vitro enzyme assays. google.com
UHPLCPhenomenex Kinetex XB-C18 (2.6 µm, 2.1 x 100 mm)A: Water + 0.1% formic acid; B: Acetonitrile + 0.1% formic acid. Gradient elution.MS (ESI)Analysis of heterologous expression in N. benthamiana. frontiersin.org
UHPLCWaters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)A: Water + 0.1% formic acid; B: Acetonitrile. Gradient elution.HRMS (Orbitrap)Isotopic labeling analysis in C. roseus protoplasts. biorxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile or Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For alkaloids, its application can be limited by their polarity and low volatility. notulaebotanicae.ro However, GC-MS has been successfully used for the profiling of less polar and more volatile TIAs in a single run. vtt.firesearchgate.net For instance, GC-MS analysis of Rhazya stricta hairy root extracts allowed for the identification of 20 different TIAs. vtt.firesearchgate.net

The direct analysis of this compound by GC-MS is not commonly reported, likely due to its molecular weight and polarity, which could lead to poor chromatographic performance and thermal degradation in the injector port. notulaebotanicae.roconicet.gov.ar To overcome these limitations, derivatization is a common strategy to increase the volatility and thermal stability of analytes. While specific derivatization protocols for this compound are not detailed in the reviewed literature, general methods for alkaloids, such as silylation, could potentially be applied. The primary advantage of GC-MS is the high-quality mass spectra it generates, which can be matched against extensive libraries for compound identification. notulaebotanicae.roconicet.gov.ar

Advanced Mass Spectrometry Techniques (e.g., LC-MS/MS, High-Resolution MS) for Metabolite Fingerprinting

The coupling of liquid chromatography with advanced mass spectrometry techniques represents the state-of-the-art for metabolite fingerprinting and profiling of this compound in complex biological samples. These methods provide unparalleled sensitivity and selectivity, enabling the detection of trace-level compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used for targeted quantification and structural confirmation. By selecting the precursor ion of this compound (or its derivatives like this compound acetate) and monitoring its specific fragment ions (a technique known as Multiple Reaction Monitoring or MRM), analysts can achieve highly specific and quantitative measurements even in a complex matrix. frontiersin.org

High-Resolution Mass Spectrometry (HRMS) , often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically <5 ppm error). frontiersin.orgbiorxiv.org This accuracy allows for the confident determination of the elemental composition of an unknown compound, which is a critical step in its identification. nih.gov For example, UPLC-HRMS analysis has been used to identify this compound acetate in plant extracts by matching the accurate mass of the detected peak (m/z 397.19) with the calculated mass of the protonated molecule [M+H]⁺. google.com Furthermore, HRMS instruments can acquire MS/MS spectra, providing fragmentation data that serves as a structural fingerprint to confirm the identity of the analyte. frontiersin.org Isotopic labeling studies, where organisms are fed with stable isotope-labeled precursors, rely heavily on HRMS to track the incorporation of labels into metabolites like this compound, providing deep insights into biosynthetic pathways. biorxiv.org

Table 2: High-Resolution Mass Spectrometry in this compound-related Research

TechniqueMass SpectrometerApplicationKey FindingReference
UPLC/MSShimadzu LCMS-IT-TOFIdentification of this compound acetate.Detected m/z 397.19 for the target compound. google.com
UHPLC-HRMS/MSThermo qExactive Plus OrbitrapAnalysis of halogenated alkaloid analogs.High-resolution MS and MS/MS used for structural confirmation. frontiersin.org
scMS (UHPLC-HRMS)Thermo Q-Exactive Plus OrbitrapTracking d4-stemmadenine acetate formation.Quantitatively tracked labeled alkaloid synthesis in single cells. biorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis and Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed structural information and can be used for quantitative analysis (qNMR). americanpharmaceuticalreview.com Unlike mass spectrometry, NMR is a non-destructive technique. americanpharmaceuticalreview.com In the context of this compound, ¹H-NMR has been used as part of a broader metabolomics approach to analyze alkaloid profiles in plant extracts. nih.govresearchgate.net

In metabolomic studies of Catharanthus roseus, signals corresponding to this compound have been identified in ¹H-NMR spectra, although often at lower intensities compared to more abundant alkaloids like vindoline. nih.gov The integrated area of a specific NMR signal is directly proportional to the molar concentration of the nucleus, allowing for quantification without the need for identical standard compounds, provided a certified internal standard is used. americanpharmaceuticalreview.commdpi.com

While NMR generally has lower sensitivity compared to MS, it is highly reproducible and provides an unbiased view of all proton-bearing metabolites in a sample above the detection limit. researchgate.net It is particularly valuable for the structural validation of isolated compounds and for metabolomic studies where global changes in metabolite profiles are investigated. vtt.fimit.edu

Chemometrics and Bioinformatics for Complex Data Analysis in Alkaloid Profiling

The large and complex datasets generated by modern analytical techniques like LC-MS and NMR require sophisticated data analysis methods. Chemometrics and bioinformatics provide the tools to extract meaningful biological information from this data.

Multivariate data analysis techniques, such as Principal Component Analysis (PCA), are widely applied to analyze metabolomic data from alkaloid profiling studies. nih.govresearchgate.net PCA can reduce the dimensionality of the data, allowing for the visualization of similarities and differences between samples. For example, PCA of NMR data has been used to discriminate between different plant cell cultures or between healthy and phytoplasma-infected C. roseus leaves based on their metabolic profiles, which include alkaloids like this compound. vtt.finih.gov

Bioinformatics tools are essential for processing high-resolution mass spectrometry data, including peak picking, alignment, and annotation against metabolite databases. nih.gov Furthermore, integrated bioinformatics-cheminformatics approaches can be used to screen large datasets of natural products, like alkaloids, for potential biological activities through virtual screening and molecular docking studies, guiding further experimental work. nih.gov These computational approaches are indispensable for navigating the chemical complexity of plant alkaloid profiles and for linking metabolic changes to genetic or physiological states.

Future Perspectives and Emerging Research Directions

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks

While significant strides have been made in mapping the MIA biosynthetic pathway, several enzymatic steps and regulatory mechanisms related to stemmadenine remain unknown. universiteitleiden.nl The conversion of this compound to other alkaloid scaffolds, such as those of the Aspidosperma and Iboga types, involves complex rearrangements, and the enzymes catalyzing these transformations are still being discovered. clockss.orgacs.org For instance, the precise mechanisms for the formation of catharanthine (B190766) and tabersonine (B1681870) from a this compound-derived intermediate require further characterization of specific synthases and hydrolases. acs.orgpnas.org

Future research will likely focus on:

Discovery of Missing Enzymes: Utilizing a combination of transcriptomics, proteomics, and gene silencing techniques, researchers aim to identify and characterize the "missing" enzymes in the downstream pathways from this compound. pnas.orgqmul.ac.uk This includes exploring enzyme families like dioxygenases, reductases, and cyclases that are hypothesized to be involved.

Understanding Regulatory Networks: The biosynthesis of MIAs is tightly controlled by a complex network of transcription factors that respond to developmental cues and environmental stimuli. universiteitleiden.nluniversiteitleiden.nl Single-cell multi-omics approaches are being used to construct cell-type-aware gene regulatory networks, which can reveal how the expression of biosynthetic genes is coordinated. biorxiv.orgnih.govresearchgate.netbiorxiv.org Identifying novel transcription factors, such as the recently discovered Idioblast MYB1 (CrIDM1), will provide deeper insights into the cell-type-specific regulation of MIA biosynthesis. biorxiv.org

Development of Advanced Synthetic Methodologies for Diverse this compound Derivatives

The chemical synthesis of this compound and its complex derivatives remains a significant challenge due to its intricate, stereochemically rich structure. However, recent advances in synthetic organic chemistry are paving the way for more efficient and versatile synthetic routes. rsc.orgoup.com

Key areas of development include:

Novel Catalytic Systems: The use of transition metal catalysis and organocatalysis is becoming increasingly prominent in the synthesis of complex indole (B1671886) alkaloids. rsc.orgarabjchem.org These methods offer high levels of stereoselectivity, which is crucial for constructing the multiple chiral centers present in this compound and its analogs.

Divergent Total Synthesis: Strategies for divergent total synthesis are being explored to generate a wide array of this compound derivatives from a common intermediate. rsc.org This approach is highly valuable for creating libraries of novel compounds for biological screening.

Biomimetic Synthesis: Inspired by the plant's own biosynthetic machinery, chemists are developing synthetic strategies that mimic key enzymatic reactions. This can lead to more efficient and environmentally friendly synthetic processes.

Exploration of Novel Mechanistic Targets and Biological Pathways

While some of the pharmacological activities of this compound-derived alkaloids are well-known, the specific molecular targets and mechanisms of action for this compound itself are largely unexplored. Given the diverse biological activities of its downstream products, which include anticancer and anti-addiction properties, this compound and its derivatives represent a promising area for drug discovery. wikipedia.orgmdpi.complos.org

Emerging research directions include:

Target Identification: High-throughput screening and chemoproteomics approaches can be used to identify the specific proteins and cellular pathways that interact with this compound.

Mechanistic Studies: Detailed pharmacological studies are needed to elucidate how this compound exerts its biological effects. This includes investigating its interactions with neurotransmitter systems, ion channels, and signaling pathways. mdpi.combiorxiv.org

Therapeutic Potential: The exploration of this compound's biological activities could lead to the development of new therapeutic agents for a variety of diseases.

Application of Artificial Intelligence and Machine Learning in this compound Research

The vast and complex datasets generated in modern biological and chemical research are increasingly being analyzed using artificial intelligence (AI) and machine learning (ML). helmholtz-hips.denih.gov These computational tools have the potential to revolutionize the study of this compound.

Potential applications include:

Biosynthesis Prediction: AI algorithms can analyze genomic and metabolomic data to predict the functions of uncharacterized enzymes and identify novel biosynthetic gene clusters. ijrpas.comknaw.nl This can accelerate the discovery of new enzymes involved in this compound biosynthesis.

Structure-Activity Relationship (SAR) Modeling: ML models can be used to develop quantitative structure-activity relationships (QSARs), which predict the biological activity of a compound based on its chemical structure. mdpi.comsciforum.netresearchgate.netresearchgate.net This can guide the design of new this compound derivatives with improved pharmacological properties. mdpi.com

Spectral Analysis: Computational tools are being developed to analyze mass spectrometry data, which can aid in the identification and structural elucidation of new MIAs in complex mixtures. nih.govethz.chresearchgate.netnih.gov

Development of Sustainable Production Systems for this compound and its Analogs

The low abundance of many valuable MIAs in their native plants makes their extraction and purification difficult and expensive. mdpi.comnih.gov Metabolic engineering and synthetic biology offer promising alternatives for the sustainable production of this compound and its derivatives. ccspublishing.org.cnnih.gov

Key strategies include:

Heterologous Production in Microorganisms: The entire biosynthetic pathway for this compound can be transferred into microbial hosts like yeast (Saccharomyces cerevisiae), creating "cell factories" for the production of this key intermediate. nih.govanr.fr

Metabolic Engineering of Plants: The biosynthetic pathways in plants like Nicotiana benthamiana can be modified to increase the production of specific MIAs or to generate novel "new-to-nature" compounds. nih.gov

Cell-Free Biosynthesis: In vitro reconstruction of the MIA biosynthetic pathway using purified enzymes could provide a highly controlled and efficient method for producing this compound and its derivatives.

Interactive Data Table: Key Enzymes in this compound Biosynthesis and Derivatization

EnzymeAbbreviationFunctionSource Organism
Strictosidine (B192452) SynthaseSTRCondenses tryptamine (B22526) and secologanin (B1681713) to form strictosidine.Catharanthus roseus
Strictosidine β-D-GlucosidaseSGDDeglycosylates strictosidine to form the reactive strictosidine aglycone.Catharanthus roseus
Geissoschizine SynthaseGSConverts strictosidine aglycone to geissoschizine.Catharanthus roseus
Geissoschizine OxidaseGOOxidizes geissoschizine.Catharanthus roseus
Redox1/Redox2-Involved in the conversion of 19E-geissoschizine to this compound. pnas.orgCatharanthus roseus
This compound O-AcetyltransferaseSATAcetylates this compound, a key activation step. pnas.orgCatharanthus roseus
Precondylocarpine Acetate (B1210297) SynthasePASOxidizes this compound acetate to an iminium intermediate. researchgate.netbiorxiv.orgCatharanthus roseus
Dihydroprecondylocarpine Acetate SynthaseDPASReduces the iminium intermediate. researchgate.netCatharanthus roseus
Catharanthine SynthaseCSCatalyzes the cyclization to form catharanthine. acs.orgpnas.orgCatharanthus roseus
Tabersonine SynthaseTSCatalyzes the cyclization to form tabersonine. acs.orgpnas.orgCatharanthus roseus

Q & A

Basic Research Questions

Q. What are the established biosynthesis pathways of stemmadenine in Catharanthus roseus, and how can these pathways be experimentally validated?

  • Methodological Answer : Biosynthetic routes can be traced using isotopic labeling (e.g., feeding studies with 13C^{13}\text{C}-labeled precursors) combined with LC-MS/MS analysis to track metabolic flux . Enzyme activity assays (e.g., recombinant Redox2 expressed in yeast systems) can confirm catalytic roles in converting intermediates like 19E-geissoschizine to this compound .
  • Key Tools : Heterologous expression systems (yeast), enzyme kinetics, and metabolomic profiling.

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and stereochemical properties?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR) resolves stereochemical configurations, while high-resolution mass spectrometry (HR-MS) validates molecular mass and fragmentation patterns . X-ray crystallography may supplement structural elucidation if crystallizable derivatives are synthesized .
  • Data Interpretation : Cross-reference spectral data with published libraries (e.g., CAS 10012-73-4) and computational modeling (DFT calculations) .

Q. How does this compound function as an intermediate in monoterpene indole alkaloid (MIA) biosynthesis, and what genetic tools can elucidate its regulatory mechanisms?

  • Methodological Answer : CRISPR/Cas9-mediated gene knockout in Catharanthus roseus can silence candidate genes (e.g., SAT or Redox2) to observe pathway disruptions. Transcriptomic analysis (RNA-seq) paired with metabolite profiling identifies co-expressed genes and downstream effects .
  • Validation : qPCR for gene expression and HPLC for alkaloid quantification .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported catalytic efficiencies of this compound-producing enzymes across heterologous systems?

  • Methodological Answer : Standardize enzyme assays (e.g., pH, temperature, cofactor concentrations) and compare kinetic parameters (KmK_m, VmaxV_{max}) across systems (yeast vs. E. coli). Use enzyme engineering (e.g., site-directed mutagenesis) to test hypotheses about stability or cofactor dependency .
  • Troubleshooting : Include positive controls (native plant extracts) and validate with in vitro reconstitution assays .

Q. How can researchers design experiments to differentiate between competing hypotheses about this compound’s role in stress-induced alkaloid accumulation?

  • Methodological Answer : Apply abiotic stressors (e.g., methyl jasmonate, UV exposure) to Catharanthus cell cultures and quantify this compound levels via LC-MS. Correlate with transcript levels of biosynthetic genes (e.g., TDC, STR) using time-course experiments .
  • Statistical Design : Multivariate analysis (PCA) to link stress signals, gene expression, and metabolite pools .

Q. What computational approaches are optimal for predicting this compound’s interactions with downstream alkaloid pathway enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model enzyme-substrate binding. Validate predictions with in vitro activity assays using purified proteins and synthetic analogs .
  • Data Integration : Combine docking scores with kinetic data to prioritize candidate enzymes for functional studies .

Q. How can researchers address challenges in scaling up this compound production in synthetic biology platforms without compromising enzymatic fidelity?

  • Methodological Answer : Optimize yeast chassis (e.g., Saccharomyces cerevisiae) by balancing redox cofactors (NADPH/NADH) and compartmentalizing enzymes (peroxisomal targeting). Use fed-batch fermentation with real-time metabolomics to monitor pathway intermediates .
  • Quality Control : Compare acetylated vs. non-acetylated this compound yields to assess SAT enzyme efficiency .

Q. What statistical frameworks are appropriate for analyzing variability in this compound accumulation across plant tissue types?

  • Methodological Answer : Apply mixed-effects models to account for biological replicates and environmental variables. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare means across root, leaf, and stem tissues .
  • Visualization : Heatmaps or boxplots to display tissue-specific metabolite distributions .

Methodological Considerations

  • Data Reproducibility : Document enzyme source (native vs. recombinant), growth conditions, and extraction protocols in detail .
  • Ethical Compliance : Adhere to biosafety guidelines when engineering alkaloid pathways in non-native hosts .
  • Literature Gaps : Prioritize studies reconciling in planta vs. in vitro enzyme behaviors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.